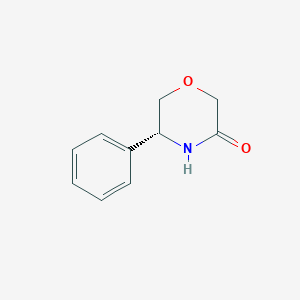

(5R)-5-phenylmorpholin-3-one

Description

Significance of Chiral Morpholinones in Modern Organic Chemistry

Chiral morpholinones are recognized as crucial building blocks in contemporary organic synthesis and serve as important pharmacophores in medicinal chemistry. acs.orgresearchgate.net Their structural motif is present in a variety of biologically active compounds. The inherent chirality of these scaffolds makes them privileged structures for the development of new drug candidates and chiral ligands for asymmetric catalysis. nih.gov

The synthesis of molecules containing the morpholinone ring system is an active area of research. nih.gov For instance, catalytic enantioselective methods, such as those employing chiral phosphoric acids, have been developed to construct C3-substituted morpholinones. acs.orgthieme-connect.com These methods provide access to complex chiral architectures that are otherwise difficult to obtain. researchgate.net The utility of these synthetic strategies has been demonstrated in the total synthesis of natural products and pharmaceuticals, such as the neurokinin-1 receptor antagonist L-742,694. acs.orgthieme-connect.com The development of novel synthetic routes to access chiral morpholinones continues to be a significant goal, as it expands the toolbox available to synthetic chemists for creating complex, enantiomerically pure molecules. rsc.orgthieme-connect.comthieme-connect.com

Historical Context of (5R)-5-Phenylmorpholin-3-one Development

The development of chiral auxiliaries and building blocks has been a central theme in the advancement of asymmetric synthesis. Natural products like amino acids and alkaloids have historically served as a source of chirality for creating optically pure compounds. researchgate.netunizg.hrnsk.hr In this context, synthetic chiral molecules like this compound have emerged as versatile tools.

Specific synthetic preparations for this compound have been described in the chemical literature. One documented synthesis involves the cyclization of a precursor, N-(2-hydroxyethyl)-2-amino-2-phenylethanoate derivative, using a base such as potassium tert-butoxide in a suitable solvent system. unizg.hrnsk.hr This type of intramolecular cyclization is a common strategy for the formation of heterocyclic rings. The precise control of reaction conditions in these syntheses is critical to ensure the formation of the desired stereoisomer with high purity.

The availability of such chiral building blocks is essential for their application in multi-step syntheses. Researchers have focused on developing practical and efficient routes to these compounds, often starting from readily available chiral precursors. rsc.org The evolution of synthetic methods has made compounds like this compound more accessible for their use in broader synthetic campaigns.

Overview of Research Trajectories for this compound

The primary research application of this compound lies in its use as a chiral template or auxiliary to control stereoselectivity in various chemical reactions. A significant area of its application is in asymmetric 1,3-dipolar cycloadditions. researchgate.netresearchgate.net

In this role, the compound is used to generate a chiral isomunchnone, a type of 1,3-dipole. This chiral dipole then reacts with various dipolarophiles, such as imines, with a high degree of facial selectivity. researchgate.net This process allows for the creation of new stereocenters in the product with a predictable configuration. The resulting cycloadducts can be subsequently hydrolyzed to yield enantiomerically pure amino acids, such as threo-beta-amino-alpha-hydroxy acids, while recovering the original chiral auxiliary. researchgate.net This methodology has proven valuable in the synthesis of key intermediates for important pharmaceutical agents, including the side-chain of the anticancer drug Taxol. researchgate.net

The ability of the this compound scaffold to induce high levels of diastereoselectivity makes it a powerful tool for the construction of complex, enantiomerically pure heterocyclic molecules. tandfonline.com Its applications continue to be explored in the synthesis of novel, biologically active compounds and as a versatile chiral building block in asymmetric synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 304-53-0 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁NO₂ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 177.20 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comcymitquimica.com |

| InChI Key | GXDVCRCMLDJGAS-VIFPVBQESA-N | sigmaaldrich.comcymitquimica.com |

| SMILES String | O=C(COC1)N[C@@H]1C2=CC=CC=C2 | sigmaaldrich.com |

Table 2: Selected Research Applications of this compound

| Application Area | Reaction Type | Role of this compound | Outcome | Source |

| Asymmetric Synthesis | 1,3-Dipolar Cycloaddition | Chiral Auxiliary / Source of Chiral Isomunchnone | Synthesis of enantiomerically pure threo-beta-amino-alpha-hydroxy acids. | researchgate.net |

| Pharmaceutical Intermediate Synthesis | Asymmetric Synthesis | Chiral Building Block | Preparation of a key intermediate for the Taxol side-chain. | researchgate.net |

| Organocatalysis | Stereoselective Synthesis | Chiral Building Block | Used in the preparation of potential organocatalysts. | unizg.hrnsk.hr |

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657826 | |

| Record name | (5R)-5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192815-71-7 | |

| Record name | (5R)-5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-phenylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 5r 5 Phenylmorpholin 3 One and Its Enantiomers

Established Synthetic Routes for (5R)-5-Phenylmorpholin-3-one

Synthesis from Phenylglycinol Derivatives

A primary and well-established method for synthesizing this compound involves the use of (R)-phenylglycinol as a chiral starting material. nih.gov This approach leverages the inherent stereochemistry of the amino alcohol to construct the morpholinone core.

The general strategy involves the N-alkylation of (R)-phenylglycinol with a suitable two-carbon electrophile containing a carboxylate or a precursor group. For instance, reaction with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939), followed by intramolecular cyclization, yields the desired morpholin-3-one (B89469). The basic conditions required for the initial alkylation can also promote the subsequent lactamization.

A specific example involves the reaction of (R)-(-)-2-phenylglycinol with phenyl bromoacetate in the presence of a non-nucleophilic base like N,N-diisopropylethylamine in an anhydrous solvent such as acetonitrile. reading.ac.uk The resulting intermediate undergoes spontaneous or induced cyclization to form (R)-5-phenylmorpholin-2-one. reading.ac.uk While this example leads to the 2-one isomer, similar principles apply to the synthesis of the 3-one isomer by selecting appropriate starting materials.

Another approach utilizes the condensation of (R)-phenylglycinol with a ketone, followed by the addition of a cyanide source in a Strecker-type reaction, which can then be further manipulated to form the morpholinone ring. nih.gov

De-epimerization Approaches for Stereocenter Installation

De-epimerization strategies are employed to control the stereochemistry at a specific center in a molecule that may already contain other chiral centers. While not a primary route for the de novo synthesis of this compound, de-epimerization can be crucial in multi-step syntheses where an undesired epimer is formed. This often involves creating a planar or rapidly equilibrating intermediate at the target stereocenter, followed by a stereoselective transformation to re-establish the desired configuration. For morpholinones, this could theoretically involve the formation of an enolate or an imine intermediate, which is then protonated or reduced stereoselectively.

Cyclization Strategies in Morpholinone Formation

The formation of the morpholinone ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this transformation efficiently.

One common method is the intramolecular cyclization of an N-substituted amino alcohol derivative. For example, reacting 4-(4-aminophenyl)-morpholin-3-one with (S)-epichlorohydrin in the presence of a Lewis acid like boron trifluoride etherate produces an intermediate that can be cyclized under basic conditions with the introduction of carbon dioxide to form a related oxazolidinone-morpholinone structure. google.comepo.org This highlights the versatility of cyclization reactions in building complex heterocyclic systems.

Another strategy involves the reaction of an amino alcohol with an activated carboxylic acid derivative. For instance, the cyclization of a hydroxyamino compound can be achieved using phosgene (B1210022) or, more preferably, N,N'-carbonyldiimidazole. google.com The choice of solvent can be critical, with toluene (B28343) being a preferred option over tetrahydrofuran (B95107) in some cases to avoid the need for a catalyst like dimethylaminopyridine. google.com

The following table summarizes different cyclization conditions and their outcomes:

| Starting Materials | Reagents & Conditions | Product | Reference |

| 4-(4-aminophenyl)-morpholin-3-one, (S)-epichlorohydrin | 1. Boron trifluoride etherate, 70°C; 2. Pyridine or piperidine, CO2, 30-50°C | (R)-4-[4-(5-hydroxymethyl-2-oxooxazolidin-3-yl)-phenyl]-morpholin-3-one | google.comepo.org |

| Hydroxyamino compound (V) | N,N'-Carbonyldiimidazole, Toluene | Oxazolidinonemethylphthalimide (VI) | google.com |

| Compound 6 (a complex amino alcohol) | Potassium tert-butoxide, iso-propanol/dichloromethane (B109758), 0°C to RT | This compound (8) | unizg.hr |

Multi-step Transformations for Morpholinone Synthesis

The synthesis of this compound is often embedded within a larger, multi-step sequence, particularly when it serves as an intermediate for complex targets like the anticoagulant rivaroxaban. chemicalbook.com

One such multi-step process begins with 4-(4-aminophenyl)morpholin-3-one (B139978), which is reacted with bis(trichloromethyl)carbonate (triphosgene) to form an isocyanate. This intermediate then undergoes cyclization with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. The subsequent hydrazinolysis of the phthalimide (B116566) protecting group, followed by N-acylation with 5-chlorothiophene-2-carbonyl chloride, ultimately yields rivaroxaban. chemicalbook.com Although this sequence leads to a more complex derivative, the core morpholinone structure is assembled early in the process.

Another multi-step approach involves the transformation of commercially available (R)-phenylglycinol into (R)-5-phenylmorpholin-2-one over three steps. nih.gov This intermediate can then be further functionalized.

Enantioselective Synthesis of this compound

Achieving high enantioselectivity is paramount for the synthesis of chiral compounds intended for pharmaceutical applications. Asymmetric catalysis provides a powerful tool for establishing the desired stereochemistry.

Asymmetric Catalytic Methodologies

Asymmetric catalytic methods aim to create the chiral center of this compound with high enantiomeric excess (ee). This can be achieved through various catalytic transformations.

While direct asymmetric catalytic routes to this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis are well-established. Organocatalysis, for example, utilizes small chiral organic molecules to catalyze enantioselective reactions. unizg.hr Cinchona alkaloids and their derivatives are prominent examples of organocatalysts used in a wide range of stereoselective transformations. unizg.hr

Transition metal catalysis is another dominant strategy. Chiral complexes of metals like rhodium, ruthenium, and palladium are used to catalyze reactions such as asymmetric hydrogenations, transfer hydrogenations, and C-H functionalizations, which can be applied to create the stereocenter in the morpholinone ring or its precursors. nih.gov

The development of novel chiral catalysts is an active area of research. For instance, chiral cinchonoid analogues based on a3quinolinophane scaffold have been synthesized as potential organocatalysts for stereoselective reactions. unizg.hr The goal is to create catalysts that can effectively control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

The following table outlines some asymmetric catalytic approaches relevant to the synthesis of chiral heterocycles:

| Catalyst Type | Reaction Type | Potential Application | Reference |

| Chiral Cinchonoid Analogues | General Stereoselective Reactions | Synthesis of chiral building blocks | unizg.hr |

| Chiral Rh(III) Complex | Enantioselective C-H Functionalization | Synthesis of atropisomers, applicable to biaryl-containing heterocycles | nih.gov |

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been applied to the synthesis of N-heterocyclic compounds, including morpholinones.

One prominent strategy involves the palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols, which can lead to the formation of substituted morpholines. researchgate.net For phenyl-substituted morpholinones, this would typically involve a suitably designed amino alcohol precursor with a pendant alkene that can undergo a Pd-catalyzed cyclization. Another advanced approach is the tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.govacs.org This process can utilize a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then asymmetrically reduced using a ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield chiral 3-substituted morpholines with high enantiomeric excess (>95% ee). nih.govacs.orgorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are critical for achieving high enantioselectivity. nih.govacs.org

| Catalytic System | Reaction Type | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Palladium Chloride (PdCl₂) | Intramolecular Cyclization | Forms substituted morpholines from N-tethered alkenols. researchgate.net | Diastereoselective, ee depends on substrate. |

| Ti catalyst / RuCl[(S,S)-Ts-DPEN] | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | One-pot synthesis from aminoalkynes; tolerates various functional groups. nih.govacs.org | >95% nih.govacs.org |

Organocatalysis in Morpholinone Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener and often complementary alternative to metal-based catalysts. unizg.hr For morpholinone synthesis, chiral Brønsted acids and bifunctional aminocatalysts have proven effective.

A notable development is the use of chiral phosphoric acid (CPA) to catalyze the enantioselective synthesis of C3-substituted morpholinones. acs.org This reaction proceeds through a domino [4+2] heteroannulation of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting intermediate. acs.org Similarly, quinine-derived urea (B33335) organocatalysts have been successfully employed in a one-pot sequence involving a Knoevenagel reaction and asymmetric epoxidation, followed by a domino ring-opening cyclization to afford C3-substituted morpholin-2-ones with excellent enantioselectivity (up to 99% ee). acs.org

Chiral Auxiliary-Mediated Syntheses

This classical yet reliable approach involves covalently bonding a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Utilization of Ephedrine-Derived Precursors

Ephedrine (B3423809), a naturally occurring chiral amino alcohol, and its derivatives are frequently used to construct chiral templates for asymmetric synthesis. An ephedrine-derived morpholine-dione can serve as a chiral controller for the asymmetric synthesis of various derivatives. mun.ca This methodology has been applied in enantioselective routes to functionalized oxacycles and natural products. mun.ca The ephedrine scaffold exerts remote stereocontrol, enabling highly diastereoselective transformations on the morpholinone ring system. mun.ca Following the stereocontrolled reaction, the ephedrine portion can be removed, although this often involves reductive cleavage that destroys the auxiliary. mun.ca

Oxazolidinone-Derived Chiral Auxiliaries

Oxazolidinones, particularly those popularized by David A. Evans, are powerful chiral auxiliaries for stereoselective reactions. In the context of producing compounds related to this compound, an important application is in the synthesis of the anticoagulant drug Rivaroxaban. A key intermediate in Rivaroxaban synthesis is 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholin-3-one. google.comepo.org This demonstrates a synthetic strategy where the oxazolidinone ring is used to establish the required stereocenter before being potentially converted or used to build the adjacent morpholinone structure. The synthesis often starts from materials like (S)-epichlorohydrin and a substituted aniline (B41778) to construct the chiral oxazolidinone core. google.comepo.org

Enzymatic Asymmetric Synthesis Approaches

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions. Their application in asymmetric synthesis often involves the kinetic resolution of racemic mixtures.

While direct enzymatic synthesis of this compound is not widely reported, enzymatic kinetic resolution of its precursors is a viable strategy. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly useful for this purpose. researchgate.netunits.it These enzymes can selectively acylate one enantiomer of a racemic alcohol or amine precursor, allowing for the separation of the acylated product from the unreacted enantiomer. units.itscialert.net For example, the kinetic resolution of a racemic primary alcohol by enzymatic acylation can provide an enantiopure alcohol that serves as a starting material for the synthesis of the desired chiral morpholinone. units.it The efficiency and enantioselectivity of these resolutions are often high, making it a practical approach in pharmaceutical manufacturing. researchgate.net

| Enzyme | Reaction Type | Substrate Class | Key Outcome |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic alcohols, amines researchgate.netunits.itscialert.net | Separation of enantiomers, yielding enantiopure precursors. |

| Pseudomonas cepacia lipase (PSL) | Kinetic Resolution (Acylation) | Racemic alcohols, amines scialert.net | Provides access to chorally pure amines and alcohols. scialert.net |

Diastereomer Separation Techniques

When asymmetric synthesis yields a mixture of diastereomers, their separation is a critical final step. Standard laboratory techniques are employed to isolate the desired stereoisomer.

The most common methods for separating diastereomeric mixtures of morpholinone derivatives are fractional crystallization and column chromatography. unizg.hr The different physical properties of diastereomers, such as solubility and affinity for a stationary phase, allow for their separation. For instance, a synthesis of 5-hydroxy-2-phenylmorpholin-3-one resulted in a mixture of diastereomers that could be separated by column chromatography. nih.govunideb.hu In some cases, a reaction can be highly diastereoselective, producing a single diastereomer and simplifying the purification process significantly. nih.gov When chromatographic separation is challenging, the diastereomers may be converted into derivatives that are more easily separated before reverting to the final product.

Synthesis of Analogues and Derivatives of this compound

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of more complex molecules. Methodologies have been developed to introduce substituents at various positions, create additional stereocenters with high levels of control, and construct fused ring systems, thereby expanding its utility in medicinal chemistry and asymmetric synthesis.

N-Substituted this compound Derivatives

The nitrogen atom of the morpholinone ring is a common site for substitution, allowing for the introduction of various functional groups and molecular fragments. A key strategy involves using precursor molecules that already contain the desired N-substituent prior to the formation of the heterocyclic ring system.

For instance, N-aryl substituted morpholinones are important intermediates for pharmacologically active compounds. A common precursor is 4-(4-aminophenyl)morpholin-3-one. This compound can be further elaborated to create complex N-substituted derivatives. One documented method involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-epichlorohydrin. google.com This reaction proceeds via the opening of the epoxide ring by the aniline nitrogen, followed by cyclization to form an oxazolidinone ring appended to the phenyl group. This multi-step, one-pot synthesis ultimately yields (R)-4-[4-(5-hydroxymethyl-2-oxooxazolidin-3-yl)-phenyl]-morpholin-3-one, a complex derivative where the original morpholinone is N-substituted with a phenyl-oxazolidinone moiety. google.comepo.org

The reaction sequence typically involves:

Reaction of the N-substituted aniline (e.g., 4-(4-aminophenyl)morpholin-3-one) with (S)-epichlorohydrin in a solvent like N,N-dimethylformamide (DMF), often catalyzed by a Lewis acid such as boron trifluoride diethyl etherate. epo.org

This forms an intermediate, (S)-4-(4-((3-chloro-2-hydroxypropyl)amino)phenyl)morpholin-3-one. epo.org

An added base, such as potassium carbonate, then promotes the intramolecular cyclization to form the final N-substituted oxazolidinone product. epo.org

This method highlights a "one-pot" approach to synthesizing complex N-substituted derivatives, which is efficient for industrial-scale production. google.com

| Starting Material | Reagent | Key Intermediate | Final Product |

|---|---|---|---|

| 4-(4-aminophenyl)morpholin-3-one | (S)-Epichlorohydrin | (S)-4-(4-((3-chloro-2-hydroxypropyl)amino)phenyl)morpholin-3-one | (R)-4-[4-(5-hydroxymethyl-2-oxooxazolidin-3-yl)-phenyl]-morpholin-3-one |

Stereoselective Introduction of Additional Chiral Centers

The inherent chirality of the this compound scaffold makes it an excellent chiral template, capable of directing the stereochemistry of newly formed chiral centers. This remote stereocontrol is crucial for the synthesis of enantiomerically pure complex molecules.

One powerful strategy involves the diastereoselective alkylation of morpholinone enolates. For example, morpholinone derivatives can be converted into exocyclic alkylidene compounds. These intermediates can then undergo reactions like the Suzuki-Miyaura cross-coupling to introduce new substituents with high stereocontrol, leading to the formation of functionalized quaternary stereocenters. mun.ca

Another approach utilizes the morpholine (B109124) ring as a chiral auxiliary in cycloaddition reactions. The (5S)-5-phenylmorpholin-2-one template, an enantiomer of the core structure, has been used in 1,3-dipolar cycloadditions with various heterodipolarophiles to generate complex cycloadducts. grafiati.com This demonstrates how the phenyl-bearing stereocenter can effectively control the facial selectivity of the cycloaddition.

Furthermore, ephedrine-derived morpholinones, which share a similar chiral framework, have been used to achieve highly diastereoselective additions to the carbonyl group. A notable example is the addition of a Grignard reagent to a related (1S,2R)-ephedrine-derived morpholine-dione, which proceeds with high diastereoselectivity. mun.ca The resulting tertiary alcohol is a new chiral center whose configuration is dictated by the existing stereocenters on the morpholine ring. Subsequent transformations, such as ring-closing metathesis, can then be used to construct other complex cyclic systems. mun.ca

| Methodology | Key Intermediate/Derivative | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Alkylation via Alkylidene Intermediate | Alkylidenemorpholinones | Suzuki-Miyaura cross-coupling | Functionalized quaternary stereocenters | mun.ca |

| Cycloaddition | (5S)-5-phenylmorpholin-2-one | 1,3-Dipolar Cycloaddition | Chiral cycloadducts | grafiati.com |

| Nucleophilic Addition | Ephedrine-derived morpholine-dione | Grignard Reaction | Diastereomerically pure α-hydroxy acid derivatives | mun.ca |

Synthesis of Fused Bicyclic Morpholinones

Building upon the morpholinone core to create fused bicyclic systems opens access to novel molecular architectures with constrained conformations. These structures are of interest in drug discovery for their potential to interact with biological targets with high specificity.

Intramolecular reactions are the key to forming these fused rings. One such strategy is the intramolecular Diels-Alder reaction. A tether containing a diene and a dienophile can be attached to the morpholinone scaffold. Upon heating or catalysis, the intramolecular cycloaddition occurs, forming a new ring fused to the original morpholinone. This approach was employed to generate a bicyclic core where a tether containing a double bond acted as a planar control unit to facilitate the key reaction. grafiati.com

Another powerful method is palladium-catalyzed intramolecular carboamination. This strategy can be used to construct fused bicyclic morpholines from O-allyl ethanolamine (B43304) precursors. nih.gov Although this example leads to a morpholine rather than a morpholinone, the principle of intramolecular cyclization onto an alkene is applicable. A related approach is the transition-metal-free [3+3] annulation, which provides rapid access to fused bicyclic morpholines through the regioselective ring opening of epoxides, followed by cyclization. researchgate.net

These strategies showcase how the morpholinone structure can be elaborated into more complex, rigid, fused systems by forming an additional ring through intramolecular cyclization reactions.

5r 5 Phenylmorpholin 3 One As a Chiral Auxiliary in Asymmetric Synthesis

Role of (5R)-5-Phenylmorpholin-3-one in Controlling Stereoselectivity

The effectiveness of this compound as a chiral auxiliary stems from its ability to create a sterically biased environment around a reactive center. The phenyl group at the C5 position acts as a bulky directing group, effectively shielding one face of the molecule. This forces incoming reagents to approach from the less hindered face, leading to a high degree of stereocontrol in the formation of new stereocenters. This principle is fundamental to its application in various asymmetric reactions, including cycloadditions and alkylations. The rigid conformation of the morpholinone ring ensures that the spatial arrangement of the phenyl group is well-defined, leading to predictable and reproducible stereochemical outcomes.

Applications in 1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. When mediated by this compound, these reactions can be rendered highly stereoselective, providing access to enantiomerically enriched compounds. The auxiliary is particularly well-suited for cycloadditions involving azomethine ylides and isomunchnones. researchgate.netresearchgate.net

Chiral azomethine ylides are transient, reactive intermediates that can be generated from this compound. grafiati.com For instance, the condensation of (5R)-5-phenylmorpholin-2-one with aldehydes produces chiral stabilized azomethine ylides. grafiati.comcdnsciencepub.comgrafiati.comcdnsciencepub.com These ylides can then be trapped in situ by a dipolarophile, such as a second equivalent of the aldehyde, to form complex cycloadducts with multiple, well-defined stereocenters. grafiati.comcdnsciencepub.comgrafiati.comcdnsciencepub.com Lewis acids can also be employed to catalyze the generation of these ylids and their subsequent intermolecular trapping.

The use of this compound derivatives exerts excellent control over the stereochemistry of the resulting cycloadducts. In 1,3-dipolar cycloadditions, high levels of diastereofacial and exo-selectivity are often observed. researchgate.netresearchgate.net The phenyl group on the chiral auxiliary effectively blocks one face of the dipole, directing the approach of the dipolarophile to the opposite face. This results in the preferential formation of one diastereomer over the other. Furthermore, the steric hindrance of the auxiliary often favors an exo transition state, leading to the formation of the exo-cycloadduct as the major product. For example, the cycloaddition of isomunchnones derived from this compound with imine dipolarophiles yields cycloadducts with excellent diastereofacial and exo-selectivity. researchgate.net

A significant application of these stereoselective cycloadditions is the synthesis of non-proteinogenic amino acids, which are valuable building blocks in medicinal chemistry. nih.gov Specifically, the methodology allows for the preparation of enantiomerically pure β-substituted-α-amino acid derivatives. grafiati.comcdnsciencepub.comgrafiati.comcdnsciencepub.com The cycloadducts formed from the trapping of chiral azomethine ylides can be subsequently hydrolyzed and the auxiliary removed. This process yields threo-β-hydroxy-α-amino acids or threo-β-amino-α-hydroxy acids with high enantiopurity. researchgate.netresearchgate.net For example, the reaction of (5R)-5-phenylmorpholin-2-one with long-chain aldehydes leads to the formation of threo-2-amino-3-hydroxyesters. grafiati.comcdnsciencepub.comcdnsciencepub.com

A summary of representative β-substituted-α-amino acid derivatives synthesized using this compound as a chiral auxiliary is presented below:

| Amino Acid Derivative | Stereochemistry | Precursors | Reference |

| threo-β-Hydroxy-α-amino acids | (2S, 3R) | (5S)-5-Phenylmorpholin-2-one and aldehydes | researchgate.net |

| threo-β-Amino-α-hydroxy acids | Not specified | This compound and imine dipolarophiles | researchgate.net |

| threo-2-Amino-3-hydroxyesters | Not specified | (5R)-5-Phenylmorpholin-2-one and long-chain aldehydes | grafiati.comcdnsciencepub.comcdnsciencepub.com |

| (2S,3R)-2-Amino-3-hydroxy-3-(4-aminophenyl)propanoic acid | (2S, 3R) | Morpholinone 139 and acetophenone (B1666503) dimethyl acetal | researchgate.net |

The chiral auxiliary this compound also finds application in intramolecular 1,3-dipolar cycloadditions. In these reactions, the dipole and the dipolarophile are part of the same molecule. Aldehydes containing unsaturation at the C-5 or C-6 position can condense with (5S)-phenylmorpholin-2-one to generate a chiral azomethine ylid that undergoes a subsequent intramolecular cycloaddition. researchgate.net This process is highly diastereospecific and provides access to homochiral bicyclic proline derivatives. researchgate.net Interestingly, the stereochemical outcome can be dependent on the length of the tether connecting the ylide and the dipolarophile. For example, hex-5-ynal undergoes intramolecular cycloaddition via a syn-azomethine ylid, whereas hept-6-ynal proceeds through an anti-ylid pathway. researchgate.net

Application in Asymmetric Alkylation Reactions

Beyond cycloadditions, this compound and its derivatives are valuable chiral auxiliaries for asymmetric alkylation reactions. The enolate generated by deprotonation of an N-acylated morpholinone can be alkylated with high diastereoselectivity. The steric bulk of the phenyl group at C5 directs the incoming electrophile to the opposite face of the enolate, thereby controlling the configuration of the newly formed stereocenter.

For instance, (R)-5-phenylmorpholin-2-one has been used in the diastereoselective alkylation for the synthesis of (R)- and (S)-2-alkyl pipecolic acids. nih.gov Treatment of the morpholinone with a strong base like sodium hexamethyldisilazide (NaHMDS) followed by the addition of an alkyl halide, such as 1,4-diiodobutane, leads to the formation of the alkylated product with high stereocontrol. nih.gov This strategy has been successfully employed in the synthesis of various complex nitrogen-containing heterocyclic compounds.

Stereoselective Alkylation of Glycine (B1666218) Enolate Synthons

Chiral glycine enolate synthons derived from this compound are valuable intermediates for the asymmetric synthesis of α-amino acids. acs.orgunifi.it The enolate, formed by deprotonation of the α-carbon, can be alkylated with various electrophiles. The bulky phenyl group on the morpholinone ring directs the incoming electrophile to the face opposite the phenyl group, resulting in a high degree of diastereoselectivity. acs.org This approach provides access to a wide range of non-proteinogenic α-amino acids with controlled stereochemistry. unifi.it

The general strategy involves the use of a homochiral glycine enolate synthon, which upon alkylation, leads to the formation of α-amino acid derivatives. acs.org The stereochemical outcome is dictated by the chiral auxiliary, which is later removed to yield the desired enantiomerically enriched amino acid. wikipedia.orgacs.org

Alkylation of N-Protected-5-substituted Morpholin-3-ones

A versatile method for the synthesis of Ψ[CH2O] pseudopeptides involves the alkylation of N-protected-5-substituted morpholin-3-ones. acs.orgacs.org These morpholin-3-ones are prepared from the corresponding amino alcohols. acs.orgacs.org The direct alkylation of the protected morpholin-3-ones results in the electrophile approaching from the face opposite to the existing side chain. For instance, using an (S)-amino alcohol leads to the formation of an (S,R)-Ψ[CH2O] dipeptide. acs.orgacs.org

The facial selectivity of these alkylation reactions is influenced by the 5-substituent, with the electrophile preferentially approaching the enolate from the less sterically hindered face. acs.org This method has been shown to be general, allowing for the preparation of numerous Ψ[CH2O] dipeptides with good to excellent selectivity. acs.orgacs.org

Below is a table summarizing the results of alkylating various N-protected 5-substituted morpholin-3-ones with different electrophiles.

| Entry | 5-Substituent | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | sec-Butyl | Benzyl bromide | 14a | 85 | 3:1 |

| 2 | sec-Butyl | Ethyl iodide | 14b | 90 | 5:1 |

| 3 | sec-Butyl | Allyl bromide | 14c | 88 | 8:1 |

| 4 | Phenyl | Benzyl bromide | - | 92 | >20:1 |

| 5 | Phenyl | Ethyl iodide | - | 95 | >20:1 |

This table presents a selection of data from studies on the alkylation of N-protected-5-substituted morpholin-3-ones. The high yields and diastereomeric ratios highlight the effectiveness of the 5-substituent in directing the stereochemical outcome of the reaction. acs.org

Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org When a chiral auxiliary like this compound is incorporated into the substrate, the conjugate addition can proceed with high stereoselectivity. The chiral environment created by the auxiliary directs the approach of the nucleophile, leading to the formation of a product with a new stereocenter at the β-position with a specific configuration.

For example, the enantioselective conjugate addition of 3-alkyl or 3-aryl tetronic acids to α,β-unsaturated systems can be catalyzed by chiral aminothioureas and cinchona alkaloids, yielding furan-2,4-diones and pyrrolidine-2,4-diones with quaternary stereocenters in moderate enantiomeric excess. mun.ca

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. While direct information on the use of this compound itself as a catalyst or ligand in asymmetric hydrogenation is not prevalent in the provided context, the principle of using chiral auxiliaries to control stereochemistry is fundamental. In a typical scenario, a substrate containing the this compound auxiliary would be hydrogenated, and the chiral auxiliary would direct the delivery of hydrogen from one face of the molecule, leading to a stereoselective reduction.

For instance, the epimeric 2-isomer of an alkylated N-protected-5-substituted morpholin-3-one (B89469) can be obtained via an aldol (B89426) reaction, followed by dehydration and catalytic hydrogenation. acs.org Although this example illustrates a hydrogenation step in a sequence involving a related morpholinone, it underscores the role of hydrogenation in creating specific stereoisomers.

Synthetic Applications of 5r 5 Phenylmorpholin 3 One As a Building Block

Construction of Amino Acid and Peptide Derivatives

(5R)-5-Phenylmorpholin-3-one serves as a chiral template for the synthesis of non-proteinogenic amino acids and for novel strategies in peptide synthesis. The phenyl group at the C5 position effectively directs the approach of incoming reagents, leading to high levels of diastereoselectivity in alkylation and cycloaddition reactions.

This compound and its enantiomer are widely used as chiral glycine (B1666218) enolate equivalents for the asymmetric synthesis of α-amino acids. acs.org The template can be deprotonated to form a chiral, non-racemic enolate, which then reacts with various electrophiles in a highly stereocontrolled manner. acs.org Subsequent cleavage of the morpholinone auxiliary yields the desired α-amino acid derivative in high enantiomeric purity. scribd.com

Another significant application involves the generation of chiral azomethine ylids. grafiati.com These 1,3-dipoles, formed from the condensation of the morpholinone with aldehydes, can undergo diastereoselective cycloaddition reactions with various dipolarophiles. grafiati.com The resulting cycloadducts can be subsequently transformed to afford enantiomerically pure α-substituted proline derivatives. researchgate.net Degradation of these complex adducts provides access to a range of β-substituted-α-amino acid derivatives. grafiati.comgrafiati.com This methodology has been successfully applied in the diastereocontrolled Strecker reaction for the synthesis of α-amino acids. researchgate.net

A notable application of this compound is in the synthesis of enantiopure long-chain threo-2-amino-3-hydroxyesters. cdnsciencepub.comcdnsciencepub.com This synthetic strategy is centered on the generation of a chiral azomethine ylid from the reaction of (5R)-5-phenylmorpholin-2-one with a long-chain aldehyde. grafiati.comgrafiati.comcdnsciencepub.comcdnsciencepub.com In the presence of a second equivalent of the same aldehyde, this azomethine ylid is trapped in a [3+2] cycloaddition reaction to produce a cycloadduct with three newly created, well-defined stereocenters. grafiati.comgrafiati.comcdnsciencepub.comcdnsciencepub.com

The subsequent degradation of this cycloadduct opens a pathway to β-substituted-α-amino acid derivatives, which are valuable building blocks, for instance, in the synthesis of sphingosines. grafiati.comgrafiati.comcdnsciencepub.comcdnsciencepub.com Research has shown that optimizing the reaction conditions, such as the amount of aldehyde used, is crucial for the efficiency of the process. Initially, a threefold excess of aldehyde was used, but this complicated the isolation and purification of the product. cdnsciencepub.com Reducing the aldehyde to 1.5 equivalents proved to be more efficient, simplifying the purification process without compromising the yield of the desired cycloadduct. cdnsciencepub.com

| Aldehyde Reactant | Equivalents of Aldehyde | Outcome |

| Hexadecanal | 3.0 | Product isolation and purification were hampered by excess aldehyde. cdnsciencepub.com |

| Hexadecanal | 1.5 | Simplified isolation of the cycloadduct and achieved higher yields of the pure product. cdnsciencepub.com |

The use of this compound for the direct synthesis of dipeptide isosteres is not extensively detailed in the surveyed literature. While related chiral templates have been employed for creating novel peptide mimics like methylene (B1212753) ether dipeptide isosteres, a specific protocol originating from this compound is not prominently featured. acs.org Hydroxyethylene dipeptide isosteres are a significant class of compounds in medicinal chemistry, known for their role as protease inhibitors, but their synthesis is typically achieved through other specialized routes. ontosight.ai

A significant advancement in peptide synthesis involves the use of 3-substituted-5-phenylmorpholinones to circumvent issues related to racemization. nih.gov These compounds function as N-protected, C-terminus activated α-amino acids that can undergo peptide chain extension from the N-terminus using standard coupling procedures. researchgate.netnih.gov

Crucially, this method avoids the formation of an intermediate oxazolone, which is a common pathway for the epimerization of the C-terminal amino acid's stereocenter during activation. nih.gov The steric bulk of the morpholinone framework prevents the cyclization to an oxazolone, thus preserving the stereochemical integrity of the C-terminal residue. nih.govresearchgate.net Despite this steric hindrance, the system remains sufficiently reactive to allow for efficient C-terminus peptide coupling. researchgate.netnih.gov This convergent strategy for peptide synthesis has been demonstrated through the successful preparation of tripeptides such as L-ala-L-ala-L-ala and L-ala-D-ala-L-ala, showcasing its utility in creating stereochemically precise peptide chains. nih.govresearchgate.net

Synthesis of Complex Heterocyclic Scaffolds

The this compound framework is a cornerstone for the synthesis of more complex heterocyclic structures. researchgate.net Its inherent chirality is transferred effectively during multi-step synthetic sequences. The generation of azomethine ylids from this template, followed by 1,3-dipolar cycloaddition reactions, is a powerful strategy for constructing enantiomerically pure polycyclic systems containing nitrogen and oxygen. grafiati.comgrafiati.comtandfonline.com These reactions lead to the formation of intricate scaffolds that are precursors to a wide array of biologically relevant molecules.

While the anticoagulant drug Rivaroxaban is the (S)-enantiomer, the (5R)-phenylmorpholinone scaffold serves as a key intermediate in the synthesis of related compounds and chiral impurities. researchgate.net Specifically, a derivative, 4-[4-[(5R)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride, is an intermediate in the synthesis of ent-Rivaroxaban, which is the (R)-enantiomer of the drug. chemicalbook.com The synthesis and characterization of such enantiomeric impurities are critical for pharmaceutical quality control. researchgate.net The synthesis of Rivaroxaban itself proceeds from 4-(4-aminophenyl)morpholin-3-one (B139978), which is then converted into the chiral (S)-oxazolidinone structure that constitutes the active pharmaceutical ingredient. google.com

| Compound Name | Role |

| (S) -5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide | Rivaroxaban (Active Pharmaceutical Ingredient) google.com |

| 4-[4-[(5R )-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride | Intermediate for ent-Rivaroxaban (R-isomer) chemicalbook.com |

| 2-({(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione | Intermediate for a chiral impurity of Rivaroxaban researchgate.net |

Precursors to Sphingosine (B13886) Synthesis

Sphingolipids are a class of lipids characterized by an eighteen-carbon amino-alcohol backbone, synthesized from non-sphingolipid precursors. nih.gov These molecules are integral to membrane biology and function as bioactive metabolites that regulate cellular processes. nih.gov The synthesis of sphingosine and its derivatives often relies on chiral building blocks to construct the correct stereochemistry. While related chiral morpholinone structures, specifically (5R)-5-phenylmorpholin-2-one, are documented as effective precursors for generating intermediates for sphingosine synthesis, literature specifically detailing the use of this compound for this purpose is not prevalent in the reviewed sources. google.com The established methods using the related '2-one' isomer involve its reaction with long-chain aldehydes to create intermediates for ceramide-like compounds, which are crucial in the study of enzymes like UDP-glucose: N-acylsphingosine glucosyltransferase. google.com

Building Blocks for Taxol C-13 Side Chain

The anticancer agent Paclitaxel (Taxol) is a complex diterpene whose biological activity is crucial for its therapeutic effect. google.com A key component of its structure is the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. researchgate.net The enantioselective synthesis of this side chain is a major focus of synthetic efforts. google.com

Research has demonstrated a successful route to essential precursors of the Taxol side chain utilizing this compound. researchgate.net The methodology involves the generation of a chiral isomunchnone from this compound. researchgate.net This reactive intermediate undergoes 1,3-dipolar cycloadditions with imine dipolarophiles to produce enantiomerically pure threo-beta-amino-alpha-hydroxy acids. researchgate.net These cycloadducts are formed with high diastereofacial and exo-selectivity. researchgate.net Subsequent hydrolysis and selective cleavage of the exocyclic amide bond yield the desired threo-beta-amino-alpha-hydroxy acids, which are key intermediates for the Taxol side chain, while also allowing for the recovery of the original chiral auxiliary. researchgate.net

Precursors to Quinic Acid

Quinic acid is a versatile chiral starting material for the synthesis of various pharmaceutical agents. An expedient, enantioselective synthesis of a key precursor to (-)-quinic acid has been successfully achieved using a related, but distinct, morpholine-based starting material. researchgate.netlookchem.com This established synthesis begins with an ephedrine-derived morpholine-dione, which undergoes a highly diastereoselective conversion to a dialkenyl morpholinone, followed by a ring-closing metathesis reaction. researchgate.net While this demonstrates the utility of the morpholine (B109124) scaffold in complex synthesis, specific literature detailing a synthetic route to quinic acid precursors starting from this compound was not identified in the reviewed sources. researchgate.netlookchem.commun.ca

Intermediates for Aprepitant Synthesis

Aprepitant is a neurokinin-1 (NK-1) receptor antagonist used for the prevention of nausea and vomiting associated with cancer chemotherapy. researchgate.net The synthesis of Aprepitant and related compounds relies on chiral morpholine intermediates. An efficient synthesis has been described for an enantiomerically pure key intermediate, (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. researchgate.net This highlights the importance of the morpholinone core in constructing such pharmaceuticals. However, the available literature focuses on derivatives of morpholin-2-one (B1368128), and a direct synthetic pathway employing this compound as an intermediate for Aprepitant was not described in the consulted research. researchgate.net

Pyrrolidine (B122466) and Tetrahydrofuran (B95107) Derivatives

Pyrrolidine and tetrahydrofuran rings are core structures in a vast number of biologically active compounds and natural products. Chiral morpholine derivatives serve as effective templates for the asymmetric synthesis of these heterocycles. For instance, designed scaffolds such as dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, which is structurally related to the target compound, have been transformed into valuable building blocks like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate. researchgate.net Other research describes general methodologies for constructing tetrahydrofuran-3-ones and pyrrolidin-3-ones via radical cyclization, though not starting from morpholinone precursors. diva-portal.orgdiva-portal.org While the utility of the chiral phenylmorpholine framework is evident, a specific application of this compound in the synthesis of pyrrolidine or tetrahydrofuran derivatives was not explicitly detailed in the reviewed literature.

Incorporation into Biologically Active Compounds

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules and approved pharmaceuticals. researchgate.net Its presence can influence a compound's physicochemical properties, such as solubility and metabolic stability, and provide a rigid framework for the precise spatial orientation of functional groups necessary for target binding.

Pharmaceuticals

The this compound scaffold is a component of more complex molecules that exhibit significant biological activity. Derivatives incorporating the morpholin-3-one (B89469) ring have been investigated for various therapeutic applications, including as potential antibacterial and anticancer agents.

A notable application of the core (R)-phenyl-morpholine structure is in the development of tachykinin receptor antagonists. google.com A patent for a series of morpholine and thiomorpholine (B91149) derivatives describes their utility as antagonists of these receptors, which are implicated in inflammatory diseases, pain, migraine, asthma, and emesis. google.com The general structure disclosed in this patent includes a 3-phenyl-morpholine moiety, with specific examples like 2-(S)-(3,5-bis(trifluoromethyl)benzyloxy)-4-(5-(methylaminocarbonyl)pentyl)-3-(R)-phenyl-morpholine demonstrating the incorporation of this key chiral element. google.com This establishes the (R)-phenyl-morpholine framework as a valuable component in the design of novel pharmaceuticals.

Data Tables

Table 1: Summary of Synthetic Applications

| Target Molecule/Derivative | Role of this compound | Research Finding | Citation(s) |

| Sphingosine Precursors | Potential Precursor | While related isomers like (5R)-5-phenylmorpholin-2-one are used, the specific use of the 3-one isomer is not detailed in the reviewed literature. | google.com |

| Taxol C-13 Side Chain | Chiral Auxiliary / Building Block | A derived chiral isomunchnone undergoes 1,3-dipolar cycloaddition to form key intermediates for the side chain. | researchgate.net |

| Quinic Acid Precursors | Potential Precursor | Synthesis is documented using other morpholine derivatives (e.g., ephedrine-derived diones), but not specifically this compound. | researchgate.netlookchem.com |

| Aprepitant Intermediates | Potential Intermediate | Synthesis of this NK-1 antagonist is documented using morpholin-2-one derivatives; a direct role for the 3-one isomer is not specified. | researchgate.net |

| Pyrrolidine/Tetrahydrofuran Derivatives | Potential Precursor | Related phenylmorpholine structures are transformed into these heterocyclic building blocks, but specific use of the 3-one is not detailed. | researchgate.net |

Mechanistic Investigations and Stereochemical Control

Reaction Mechanisms Involving (5R)-5-Phenylmorpholin-3-one

The utility of this compound is prominently demonstrated in its ability to form key reactive intermediates, such as azomethine ylides, and to participate in intramolecular rearrangements, leading to the stereocontrolled synthesis of various heterocyclic compounds.

Studies on Azomethine Ylid Generation and Reactivity

This compound is a well-established precursor for the generation of chiral azomethine ylides. These ylides are typically formed through the condensation of the morpholinone with an aldehyde. cdnsciencepub.comcdnsciencepub.com The resulting azomethine ylid, a 1,3-dipole, can then be trapped in situ by a dipolarophile, such as another equivalent of the aldehyde, to yield cycloadducts with newly formed stereocenters. cdnsciencepub.comcdnsciencepub.com This approach has been successfully employed in the synthesis of threo-2-amino-3-hydroxyesters, which are valuable precursors for molecules like sphingosines. cdnsciencepub.comcdnsciencepub.com

The reactivity of the generated azomethine ylid is a focal point of these studies. For instance, in the reaction with long-chain aldehydes, the azomethine ylid is trapped to afford a cycloadduct with three new stereodefined centers. cdnsciencepub.comcdnsciencepub.com The efficiency of this trapping can be influenced by the reaction conditions, such as the stoichiometry of the reactants. It has been observed that using an excess of the aldehyde can complicate the isolation and purification of the desired cycloadduct. cdnsciencepub.com

Furthermore, the nature of the azomethine ylid itself, whether it is stabilized or non-stabilized, plays a significant role in its reactivity and the types of cycloadducts formed. grafiati.com Research has explored the 1,3-dipolar cycloaddition reactions of non-stabilized azomethine ylides with aromatic aldehydes, leading to the formation of N-benzyl-5-aryloxazolidines. grafiati.com

Intramolecular Rearrangements

While the generation and intermolecular reactions of azomethine ylides from this compound are prevalent, intramolecular rearrangements also represent a significant mechanistic pathway. Aldehydes containing unsaturation at specific positions can condense with (5S)-phenylmorpholin-2-one to generate chiral stabilized azomethine ylids that undergo a concurrent and diastereospecific intramolecular [3+2] dipolar cycloaddition. researchgate.net This process results in the formation of adducts that can be further converted into homochiral bicyclic proline derivatives. researchgate.net

Factors Influencing Stereochemical Outcome

The stereochemical outcome of reactions involving this compound is a critical aspect, and several factors have been identified to exert significant control over the formation of specific stereoisomers.

Influence of Chiral Auxiliaries

This compound itself acts as a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com The inherent chirality of the morpholinone framework, specifically the (5R)-phenyl group, dictates the facial selectivity of the reactions. acs.org This "chiral relay" effect influences the facial selectivity of enolates derived from N-alkylated 5-phenylmorpholin-2-ones. researchgate.net

The temporary attachment of this chiral auxiliary allows for the stereoselective formation of new chiral centers. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can often be cleaved and potentially recycled. sigmaaldrich.comresearchgate.net The effectiveness of this compound as a chiral auxiliary is evident in its use in 1,3-dipolar cycloadditions to create chiral centers and facilitate the formation of complex molecular architectures.

Substrate Scope and Limitations

The range of substrates that can effectively react with this compound and its derivatives influences the versatility of this methodology. Studies have explored the use of various aldehydes, including long-chain aliphatic aldehydes and aromatic aldehydes, in the generation of azomethine ylides. cdnsciencepub.comgrafiati.com The reaction has been shown to be effective for a range of aldehydes, leading to the synthesis of diverse amino acid derivatives. cdnsciencepub.comcdnsciencepub.com

However, limitations can arise. For instance, the polarity of the aldehyde can affect the ease of product isolation and purification. cdnsciencepub.com In some cases, racemization has been observed during cycloaddition reactions, which is presumed to be due to a reversible imine-enamine transformation. grafiati.comgrafiati.com This highlights a limitation where the stereochemical integrity of the product can be compromised under certain conditions.

The substrate scope also extends to the dipolarophile used to trap the azomethine ylid. While aldehydes are commonly used, other dipolarophiles can also be employed, expanding the range of accessible heterocyclic structures. grafiati.com

Catalyst Design and Ligand Effects

In many reactions involving this compound, particularly in cycloadditions, the catalyst system plays a pivotal role in controlling the stereochemical outcome. While the morpholinone itself is a chiral auxiliary, external catalysts can further enhance stereoselectivity.

For instance, in the context of 1,3-dipolar cycloadditions of carbonyl ylides, rhodium(II) catalysts have been shown to be effective. researchgate.net The choice of catalyst and its associated ligands can significantly influence both the diastereo- and enantioselectivity of the reaction. researchgate.net The design of chiral ligands for metal catalysts is a key area of research aimed at achieving high levels of stereocontrol. chemshuttle.com For example, chiral bis(oxazoline) ligands have been synthesized and used in combination with various metal salts to catalyze enantioselective Diels-Alder reactions. researchgate.net

The development of new organocatalysts, such as those derived from β-morpholine amino acids, is also being explored to improve the efficiency and selectivity of reactions like the 1,4-addition of aldehydes to nitroolefins. researchgate.net The catalyst's structure can influence the approach of the reactants, favoring the formation of one stereoisomer over others. grafiati.comgrafiati.com

Solvent Effects and Reaction Conditions

The synthesis of chiral morpholinones, including this compound and its derivatives, is highly sensitive to the choice of solvent and specific reaction conditions. These factors are pivotal in controlling reaction rates, yields, and, most importantly, the stereochemical outcome. The optimization of these parameters is a key aspect of developing efficient synthetic routes.

Research into the synthesis of related N-substituted phenyl oxazolidinones, which share structural similarities, highlights the critical role of the reaction environment. In these syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed. google.comepo.org For instance, the reaction of 3-fluoro-4-morpholinoaniline (B119058) with (S)-epichlorohydrin is conducted in DMF at temperatures ranging from 40-60°C. google.comepo.org The subsequent cyclization step to form the heterocyclic ring is also influenced by conditions; it can be promoted by adding a base and introducing CO2, with temperatures controlled between 20°C and 95°C. google.comepo.org The choice of base, from sodium methoxide (B1231860) to organic bases like quinoline (B57606) or piperidine, can also affect the reaction's efficiency. epo.org

The purification and isolation of the final product often involve a solvent-switch to induce crystallization, which is crucial for achieving high chemical and enantiomeric purity. After the reaction in a high-boiling solvent like DMF, the mixture is often worked up using water and a solvent like dichloromethane (B109758) for extraction. google.com Subsequently, crystallization from a less polar solvent system, such as ethyl acetate, at controlled temperatures (e.g., cooling from 85°C down to 5°C) is used to isolate the desired stereoisomer with high enantiomeric excess (>99% ee). google.comepo.org

The polarity of the solvent can be adjusted to enhance stereoselectivity. The comparison between solvents like DMF and tetrahydrofuran (B95107) (THF) can be critical in optimizing the enantiomeric excess of the product. A different synthetic approach for this compound itself involves the use of potassium tert-butoxide in a mixed solvent system of iso-propanol and dichloromethane at 0°C, followed by stirring at room temperature. unizg.hr This demonstrates the versatility of solvent and reagent choice depending on the specific cyclization strategy employed.

Table 1: Influence of Solvent and Reaction Conditions on Morpholinone Synthesis

| Parameter | Condition | Effect/Purpose | Reference |

| Solvent | N,N-dimethylformamide (DMF) | Primary reaction solvent for precursors | google.comepo.org |

| Dichloromethane (DCM) | Used for extraction during work-up | google.com | |

| Ethyl Acetate | Crystallization solvent for purification | google.comepo.org | |

| iso-Propanol / Dichloromethane | Mixed solvent system for cyclization | unizg.hr | |

| Temperature | 40-70°C | Temperature for initial precursor reaction | epo.org |

| 20-95°C | Temperature for cyclization step | google.comepo.org | |

| 0°C to Room Temp. | Conditions for potassium tert-butoxide mediated cyclization | unizg.hr | |

| 85°C to 5°C | Controlled cooling for crystallization | google.comepo.org | |

| Reagents | Potassium tert-butoxide | Base for promoting cyclization | unizg.hr |

| CO₂ / Base | Used to drive the cyclization reaction for related structures | google.comepo.org |

Conformational Analysis of Morpholinone Rings

The three-dimensional structure of the morpholinone ring is a defining feature that dictates its chemical reactivity and interactions. Unlike planar aromatic systems, the saturated six-membered morpholinone ring is flexible and adopts non-planar conformations. Detailed conformational analysis, performed using a combination of experimental techniques and computational methods, has revealed that the ring typically exists in half-chair, envelope, or twist-chair conformations. academie-sciences.frnih.gov

Experimental Techniques:

X-Ray Crystallography: This is a powerful tool for unambiguously determining the solid-state conformation of morpholinone derivatives. X-ray analysis of a trans-substituted 5-oxomorpholin-2-carboxylic acid ester confirmed an envelope conformation for the morpholinone ring. academie-sciences.fr In other cases, analysis of different derivatives revealed a half-chair conformation, with substituents occupying pseudoequatorial or equatorial positions. academie-sciences.fr For other related structures, a twist-chair conformation has also been resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is instrumental in determining the relative configurations and preferred conformations in solution. academie-sciences.fr Techniques like TOCSY and NOESY are used to assign proton signals and analyze spatial proximities, which provides data for conformational studies. nih.gov The magnitude of the coupling constants (e.g., ³J) between protons on the ring can indicate the dihedral angles and thus the preferred conformation, such as a half-chair. academie-sciences.fr

Computational Analysis:

Density Functional Theory (DFT) Calculations: Computational studies provide deeper insight into the energetics and geometry of different conformations. DFT calculations on various N-substituted morpholinones have shown that the nature of the substituent on the nitrogen atom significantly affects the ring's conformation. acs.org For instance, N-acyl substituted rings (like N-Boc) tend to have planar amide-like nitrogen atoms, while N-alkyl or N-aryl substituted rings exhibit a greater degree of pyramidalization at the nitrogen. acs.org These geometric differences correlate with the thermodynamic stability of the ring, influencing, for example, the enthalpy of ring-opening polymerizations. acs.org

The interplay of substituents on the carbon framework of the ring also directs the conformation. For example, analysis of a polysubstituted morpholinone showed that in a half-chair conformation, both the methyl and aryl groups occupied axial positions in a trans geometry. nih.gov This precise spatial arrangement of substituents is a direct consequence of the ring's conformational preferences and is critical for its application as a chiral scaffold in synthesis.

Table 2: Summary of Conformational Analysis Findings for Morpholinone Rings

| Analysis Method | Finding | Description | Reference |

| X-Ray Crystallography | Envelope Conformation | Determined for a trans-substituted 5-oxomorpholin-2-carboxylic acid ester. | academie-sciences.fr |

| X-Ray Crystallography | Half-Chair Conformation | Observed in other derivatives, with substituents in pseudoequatorial/equatorial positions. | academie-sciences.fr |

| ¹H NMR Spectroscopy | Half-Chair Conformation | Inferred from ³J coupling constants, indicating specific dihedral angles between protons. | academie-sciences.fr |

| NMR (NOESY) | Half-Chair Conformation | Confirmed for a morpholinone scaffold with both methyl and aryl groups in axial positions. | nih.gov |

| DFT Calculations | N-substituent effects | N-acyl groups lead to planar nitrogen geometry, while N-aryl/alkyl groups lead to pyramidalization. | acs.org |

Spectroscopic and Crystallographic Characterization in Research Contexts

NMR Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For chiral compounds like (5R)-5-phenylmorpholin-3-one, NMR is particularly valuable for confirming the relative stereochemistry and for determining enantiomeric purity, often through the use of chiral auxiliaries or solvating agents.

In a standard proton (¹H) or carbon-¹³ (¹³C) NMR spectrum of an enantiomerically pure sample of this compound, the chemical shifts, coupling constants, and integration of the signals would confirm the connectivity of the atoms in the molecule. However, the NMR spectra of the two enantiomers, (5R)- and (5S)-5-phenylmorpholin-3-one, are identical in an achiral solvent.

To differentiate the enantiomers and thus assign the stereochemistry, a common strategy involves the use of a chiral derivatizing agent (CDA) . A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct NMR spectra. For instance, reacting a racemic mixture of 5-phenylmorpholin-3-one (B1289996) with a chiral acid chloride would produce two diastereomeric amides. The protons and carbons near the stereocenter at C5 would experience different magnetic environments in the two diastereomers, leading to separate signals in the NMR spectrum. By comparing the spectrum of the derivatized product of enantiomerically pure this compound to that of the derivatized racemic mixture, the specific signals corresponding to the R-enantiomer can be identified.

Alternatively, chiral solvating agents (CSAs) can be employed. These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. These weak interactions are often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

A hypothetical ¹H NMR data table for this compound in a standard solvent like CDCl₃ is presented below. The exact chemical shifts and coupling constants would need to be determined experimentally.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 4.30 | dd | 11.5, 4.0 | 1H |

| H-2' | 3.80 | dd | 11.5, 8.0 | 1H |

| H-5 | 4.80 | t | 6.0 | 1H |

| H-6 | 4.00 | dd | 12.0, 6.0 | 1H |

| H-6' | 3.90 | dd | 12.0, 6.0 | 1H |

| Phenyl-H | 7.20-7.40 | m | - | 5H |

| NH | 6.50 | br s | - | 1H |

| This data is hypothetical and for illustrative purposes only. |

X-ray Crystallography for Absolute Configuration and Conformation Elucidation

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state. This technique provides a precise three-dimensional map of the electron density within a single crystal, revealing the exact spatial arrangement of every atom.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom.

For a chiral, non-centrosymmetric crystal structure, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences, the true, or absolute, configuration of the molecule can be established.

The result of this analysis is often expressed as the Flack parameter . A Flack parameter close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. Conversely, a value close to one would indicate that the inverted structure is the correct one.

Beyond absolute configuration, X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. For this compound, this would include the puckering of the morpholinone ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the phenyl group relative to the heterocyclic ring. This conformational information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing.

A hypothetical crystallographic data table for this compound is provided below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1047.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.123 |

| Flack Parameter | 0.05(10) |

| This data is hypothetical and for illustrative purposes only. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Asymmetric Methods

The efficient and stereocontrolled synthesis of (5R)-5-phenylmorpholin-3-one is paramount for its application in drug discovery and development. While classical synthetic routes exist, the future of its synthesis lies in the development of more efficient, atom-economical, and highly enantioselective catalytic asymmetric methods. Current research on related chiral N-heterocycles points towards several promising strategies.

One promising future direction is the application of chiral phosphoric acid catalysis . This methodology has proven effective in the enantioselective synthesis of C3-substituted morpholinones through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. Adapting this approach to substrates that would yield the 5-phenyl substitution is a logical and important next step.

Another key area of development is the use of tandem catalytic systems . For instance, a one-pot reaction combining titanium-catalyzed hydroamination of specifically designed aminoalkyne substrates to form a cyclic imine, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation, has been successful for producing 3-substituted morpholines with high enantiomeric excess (>95% ee) nih.govorganic-chemistry.org. Future work could explore the design of substrates suitable for generating the this compound core through a similar tandem approach. Mechanistic insights from these studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity nih.govorganic-chemistry.org.

Furthermore, the asymmetric hydrogenation of unsaturated morpholinone precursors using chiral metal complexes, such as bisphosphine-rhodium catalysts, presents a viable route. This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines and could be adapted for precursors of this compound, offering a direct and efficient pathway to the desired enantiomer.

The table below summarizes potential catalytic systems for the asymmetric synthesis of chiral morpholinones.

| Catalytic System | Reaction Type | Potential Advantages |

| Chiral Phosphoric Acids | Domino Heteroannulation/Rearrangement | High enantioselectivity, operational simplicity. |

| Ti/Ru Tandem Catalysis | Hydroamination/Asymmetric Transfer Hydrogenation | High efficiency, excellent enantiomeric excess, one-pot procedure. nih.govorganic-chemistry.org |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | High yields, excellent enantioselectivities, atom economy. |

Expansion of Synthetic Applications in Drug Discovery

The morpholine (B109124) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved and experimental drugs. nih.gov The specific stereochemistry of this compound makes it a particularly attractive building block for the development of novel therapeutics, where enantiomeric purity is often critical for efficacy and safety. nih.govchiralpedia.com

A significant emerging application for structurally related compounds, such as 5-phenylmorphans, is in the development of novel opioid receptor modulators . nih.govnih.govchemrxiv.org Research in this area aims to create analgesics with improved side-effect profiles compared to traditional opioids. chemrxiv.org The defined stereochemistry at the C5 position is crucial for specific interactions with opioid receptors. Future drug discovery programs could leverage this compound as a key intermediate to synthesize novel 5-phenylmorphan derivatives and other related scaffolds, enabling extensive structure-activity relationship (SAR) studies.